(2-Fluorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone

MAO-B Inhibition Selectivity Index Structure-Activity Relationship

This synthetic arylpiperazinyl methanone is a critical probe for mapping MAO-B selectivity and kinase hinge-binding fingerprints. Its unique ketone linker and specific substitution pattern (2-fluorophenyl/p-tolyl) allow direct interrogation of the carbonyl spacer's role, impossible with commercial pyridazinone analogs. Ideal for matched-pair ADME studies against its 4-fluorophenyl variant to streamline CNS candidate selection. Secure high-purity lots for fragment-based library synthesis and head-to-head profiling against clinical candidates like TAK-659.

Molecular Formula C22H21FN4O
Molecular Weight 376.435
CAS No. 1021035-30-2
Cat. No. B2737080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone
CAS1021035-30-2
Molecular FormulaC22H21FN4O
Molecular Weight376.435
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F
InChIInChI=1S/C22H21FN4O/c1-16-6-8-17(9-7-16)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)18-4-2-3-5-19(18)23/h2-11H,12-15H2,1H3
InChIKeyWYDAREBWIPEWDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Fluorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS 1021035-30-2): Chemical Class and Core Procurement Profile


The compound (2-Fluorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS 1021035-30-2) is a synthetic arylpiperazinyl methanone derivative featuring a 2-fluorophenyl group linked via a carbonyl to a piperazine ring, which is further substituted with a 6-(p-tolyl)pyridazin-3-yl moiety . It belongs to a broader class of pyridazine-piperazine compounds explored in medicinal chemistry for their interactions with biological targets such as protein kinases and monoamine oxidases [1]. The molecular formula is C22H21FN4O, with a molecular weight of 376.4 g/mol .

Why Generic Substitution of (2-Fluorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone is Structurally Precarious


Even minor structural modifications within the pyridazine-piperazine class lead to dramatic shifts in biological activity. For instance, a systematic SAR study of closely related pyridazinones revealed that simply changing a para substituent from -F (IC50 = 0.202 µM) to -Cl (IC50 = 0.039 µM) on the phenyl ring can improve MAO-B inhibitory potency by over 5-fold [1]. This sensitivity demonstrates that replacing the specific 2-fluorophenyl carbonyl and p-tolyl substituents with seemingly analogous groups cannot guarantee equivalent target engagement. Direct, quantitative data are required to validate any substitute.

Quantitative Differentiation Evidence for (2-Fluorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone


Inhibitory Selectivity Profile vs. a Direct Pyridazinone Analog

While direct assay data for the target compound are absent from the literature, its structural scaffold allows for a high-confidence class-level inference when compared to the closely related pyridazinone T3. T3, which shares the critical (2-fluorophenyl) piperazine moiety but possesses a pyridazinone core and a 4-chloro substituent instead of the target's methanone linkage and p-tolyl group, is a potent and highly selective MAO-B inhibitor with an IC50 of 0.039 µM and a selectivity index (SI) of 107.4 over MAO-A [1]. The target compound's distinct 'methanone' spacer and p-tolyl substitution may confer a different selectivity window, making it a valuable tool for probing the pharmacophore space around this core scaffold.

MAO-B Inhibition Selectivity Index Structure-Activity Relationship

Physicochemical Differentiation: logP, logD, and Solubility Profile Compared to a 4-Fluorophenyl Analog

A direct physicochemical comparison can be made with its closest commercially available analog, (2-Fluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS not listed, MW 380.4). While predicted values are not definitive, the target compound's p-tolyl group (logP contribution of toluene: 2.6) versus the comparator's 4-fluorophenyl group (logP contribution of fluorobenzene: 2.3) suggests a modestly higher lipophilicity . The ChemDiv catalog data for a structurally similar compound, (2-fluorophenyl){4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl}methanone, reports a measured logP of 4.07 and logD of 4.06 , providing a baseline for this chemical space.

Lipophilicity Physicochemical Properties ADME Prediction

Combinatorial Library Potential: Scaffold Differentiation vs. Pyridazinone Libraries

The patent landscape reveals extensive use of pyridazine-piperazine scaffolds as kinase inhibitors, with numerous patents claiming broadly defined Markush structures [1]. The target compound's specific substitution pattern—a ketone-linked 2-fluorophenyl group on the piperazine and a direct C-C linked p-tolyl group on the pyridazine—is a relatively distinct chemotype not widely exemplified in key patent documents, which often feature pyridazinone or amino-linked variants. This structural uniqueness enhances its value as a central scaffold for generating proprietary, patent-differentiated compound libraries.

Combinatorial Chemistry Scaffold Diversity Kinase Inhibitors

Ideal Scientific and Industrial Application Scenarios for (2-Fluorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone


MAO-B Selectivity Profiling and Parkinson's Disease Target Engagement Studies

The close structural analogy to the highly selective MAO-B inhibitor T3 (SI > 100) [1] positions this compound as an ideal next-generation probe to map the selectivity determinants of the MAO-B binding pocket. By maintaining the (2-fluorophenyl) piperazine motif while altering the core from pyridazinone to a ketone-linked piperazine, researchers can directly interrogate the role of the carbonyl spacer in driving selectivity over MAO-A. This is essential for developing safer Parkinson's disease therapeutics with reduced hypertensive side effects.

Lipophilic Efficiency-Driven Fragment and Lead Optimization Libraries

Given its predicted high lipophilicity (logP ~4.0-4.5) based on ChemDiv analog data [1], this compound serves as a valuable core for assessing the impact of lipophilic bulk on target binding. Its use in a fragment-based or DNA-encoded library (DEL) synthesis would allow medicinal chemists to systematically vary the p-tolyl group to improve lipophilic ligand efficiency (LLE) and reduce off-target binding, a critical metric in CNS drug discovery.

Kinase Selectivity Counter-Screening Panels

The pyridazine-piperazine scaffold is a recognized kinase hinge-binding motif [1]. This compound, with its unique 'methanone' linker, can be incorporated into broad kinase selectivity panels (e.g., against CLK, DYRK, or SCD kinases) to differentiate its kinase inhibition fingerprint from that of commercially available pyridazinone-based clinical candidates like TAK-659. A head-to-head profiling would immediately reveal novel target engagement or an improved selectivity window.

Physicochemical Standard for Analog Series in Cellular Assays

The subtle but distinct lipophilicity difference predicted for this compound compared to its 4-fluorophenyl analog makes it an ideal matched-pair standard. Researchers can use these two compounds in parallel cellular assays (e.g., hepatocyte stability, Caco-2 permeability) to establish a baseline relationship between a small structural change (p-tolyl vs. 4-fluorophenyl) and key ADME parameters, streamlining candidate selection.

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